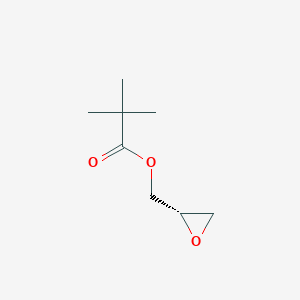
(S)-Oxiranemethanol trimethylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Oxiranemethanol trimethylacetate is a chiral compound that features an oxirane (epoxide) ring and a trimethylacetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxiranemethanol trimethylacetate typically involves the reaction of (S)-glycidol with trimethylacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the chiral center.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(S)-Oxiranemethanol trimethylacetate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles like sodium azide (NaN3) can be used to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of (S)-Oxiranemethanol.
Substitution: Formation of azido alcohols.
Scientific Research Applications
(S)-Oxiranemethanol trimethylacetate has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Oxiranemethanol trimethylacetate involves its interaction with various molecular targets
Comparison with Similar Compounds
Similar Compounds
®-Oxiranemethanol trimethylacetate: The enantiomer of (S)-Oxiranemethanol trimethylacetate.
Glycidol: A simpler epoxide with similar reactivity.
Trimethylacetate esters: Compounds with similar ester groups but different functional groups.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an epoxide ring and a trimethylacetate ester group. This combination of features makes it a versatile compound for various applications in synthesis and research.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
[(2S)-oxiran-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)7(9)11-5-6-4-10-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
CBLGECFNLBWONR-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1CO1 |
Canonical SMILES |
CC(C)(C)C(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


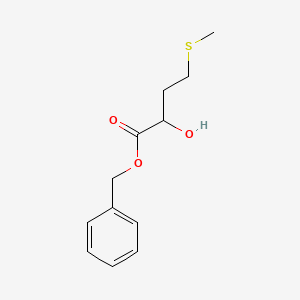
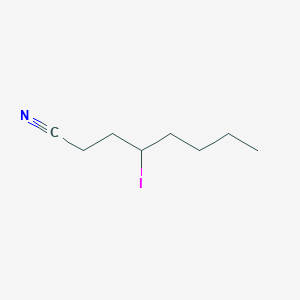
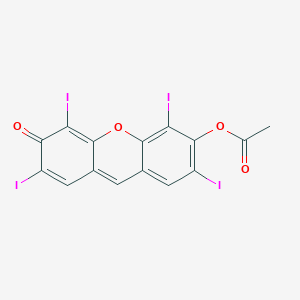
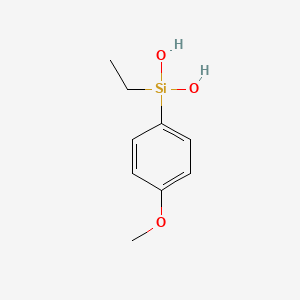
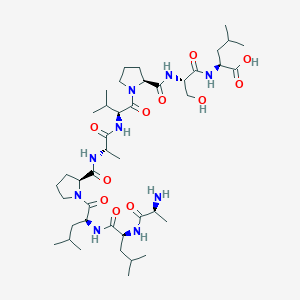

![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)


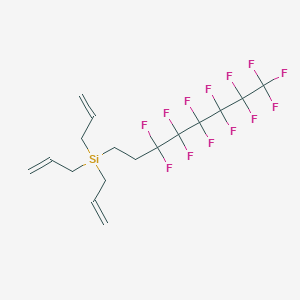
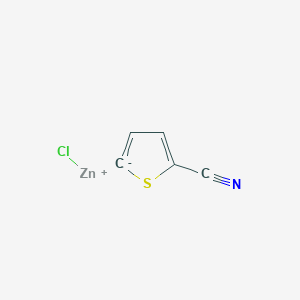
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)


